2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide
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Overview
Description
2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is a nitrogen-rich compound that has garnered interest due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound features a benzamide core substituted with a nitro group and a tetrazole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-nitrobenzoyl chloride with sodium azide under controlled conditions to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like DMF.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 2-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nitrogen-rich compounds and energetic materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials with high thermal stability and energy density.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Another nitrogen-rich compound with similar energetic properties.
1,3,5-trinitroperhydro-1,3,5-triazine (RDX): A well-known explosive with high nitrogen content.
Hexanitrohexaazaisowurtzitane (CL-20): An advanced high-energy material with superior performance.
Uniqueness
2-nitro-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide stands out due to its unique combination of a nitro group and a tetrazole ring, which imparts distinct chemical and physical properties. Its relatively simple synthesis and potential for various applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-nitro-N-(2H-tetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-3-1-2-4-6(5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKKGCYAILVAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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